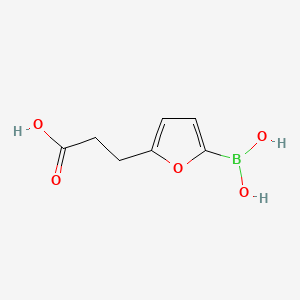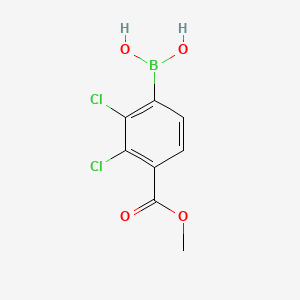![molecular formula C7H7BCl2O3 B8206355 [2,3-Dichloro-4-(hydroxymethyl)phenyl]boronic acid](/img/structure/B8206355.png)
[2,3-Dichloro-4-(hydroxymethyl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,3-Dichloro-4-(hydroxymethyl)phenyl]boronic acid is a boronic acid derivative with the molecular formula C7H7BCl2O3. This compound is characterized by the presence of two chlorine atoms, a hydroxymethyl group, and a boronic acid moiety attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3-Dichloro-4-(hydroxymethyl)phenyl]boronic acid typically involves the introduction of boronic acid functionality to a suitably substituted phenyl ring. One common method is the borylation of 2,3-dichloro-4-(hydroxymethyl)benzene using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[2,3-Dichloro-4-(hydroxymethyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2,3-Dichloro-4-(carboxymethyl)phenylboronic acid.
Reduction: 2,3-Dichloro-4-(hydroxymethyl)phenylboronic acid.
Substitution: 2,3-Dichloro-4-(methoxymethyl)phenylboronic acid.
Scientific Research Applications
[2,3-Dichloro-4-(hydroxymethyl)phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Medicine: Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in the development of enzyme inhibitors.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2,3-Dichloro-4-(hydroxymethyl)phenyl]boronic acid involves its interaction with molecular targets through the boronic acid moiety. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which allows them to inhibit enzymes that contain serine or threonine residues in their active sites. This interaction can disrupt the enzyme’s function and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the chlorine and hydroxymethyl substituents, making it less reactive in certain chemical reactions.
2,3-Dichlorophenylboronic acid: Similar structure but lacks the hydroxymethyl group, which affects its reactivity and applications.
4-(Hydroxymethyl)phenylboronic acid: Lacks the chlorine substituents, resulting in different chemical properties and reactivity.
Uniqueness
[2,3-Dichloro-4-(hydroxymethyl)phenyl]boronic acid is unique due to the presence of both chlorine atoms and a hydroxymethyl group on the phenyl ring. This combination of substituents enhances its reactivity and allows for a broader range of chemical transformations compared to similar compounds. Additionally, the compound’s ability to form reversible covalent bonds with nucleophiles makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
[2,3-dichloro-4-(hydroxymethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-2,11-13H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWCBKFEKUYIDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)CO)Cl)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.84 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[2-Fluoro-5-(2-methoxy-2-oxoethyl)phenyl]boronic acid](/img/structure/B8206336.png)

![Pyrido[2,3-b]pyrazin-7-ylboronic acid](/img/structure/B8206342.png)



